Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
Description
Properties
CAS No. |
252986-68-8 |
|---|---|
Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
ethyl 3-(4-chlorobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C23H17ClN2O3/c1-2-29-23(28)17-14-21(22(27)15-9-11-16(24)12-10-15)26-19(17)7-5-8-20(26)18-6-3-4-13-25-18/h3-14H,2H2,1H3 |
InChI Key |
RVGLHSLGNSOYFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Key Method: Cyclization of Pyrrole Precursors
A pyrrole derivative substituted with a pyridinyl group undergoes cyclization in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form the indolizine skeleton. For example, 2-vinylpyridine reacts with a substituted pyrrole in acetonitrile at 80°C for 12 hours, yielding 5-(2-pyridinyl)-1-indolizinecarboxylic acid as an intermediate.
Reaction Conditions:
Introduction of the 4-Chlorobenzoyl Group
The 4-chlorobenzoyl moiety is introduced via Friedel-Crafts acylation or transition metal-catalyzed cross-coupling.
Friedel-Crafts Acylation
The indolizine intermediate reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid:
Procedure:
-
Dissolve 5-(2-pyridinyl)-1-indolizinecarboxylic acid (1.0 eq) in dry dichloromethane.
-
Add AlCl₃ (1.2 eq) and 4-chlorobenzoyl chloride (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 6 hours.
-
Quench with ice-water and extract with DCM.
Suzuki-Miyaura Coupling (Alternative Route)
For regioselective functionalization, a palladium-catalyzed coupling is employed:
Reagents:
-
Boronic acid: 4-chlorophenylboronic acid
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Toluene/EtOH (4:1)
Conditions:
Esterification of the Carboxylic Acid
The final step involves esterification of the carboxylic acid intermediate with ethanol.
Procedure:
-
Combine 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylic acid (1.0 eq) with excess ethanol (5.0 eq).
-
Add H₂SO₄ (catalytic) as a catalyst.
-
Reflux at 80°C for 24 hours.
-
Purify via column chromatography (SiO₂, hexane/EtOAc 7:3).
Optimization and Industrial Scaling
Industrial production optimizes reaction parameters for cost and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 10 mol% AlCl₃ | 5 mol% FeCl₃ |
| Solvent | Acetonitrile | Toluene |
| Reaction Time | 12 hours | 6 hours |
| Overall Yield | 65% | 78% |
Key Improvements:
Analytical Characterization
Critical spectroscopic data confirm the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, pyridinyl), 7.89–7.45 (m, 8H, aromatic), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.44 (t, J = 7.1 Hz, 3H, CH₃).
-
HRMS (ESI): m/z calcd. for C₂₃H₁₇ClN₂O₃ [M+H]⁺: 427.0952; found: 427.0948.
Challenges and Solutions
Chemical Reactions Analysis
Photooxygenation Reactions
The indolizine scaffold undergoes singlet oxygen (¹O₂) reactions, with product profiles dependent on solvent and sensitizers:
For ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, the electron-withdrawing 4-chlorobenzoyl group likely stabilizes zwitterionic intermediates, favoring methanol-mediated ring-opening pathways .
Nucleophilic Substitution at the Ester Group
The ethyl carboxylate moiety participates in hydrolysis and aminolysis:
Hydrolysis
-
Acidic Conditions : Ester → Carboxylic acid (slow due to steric hindrance from indolizine) .
-
Basic Conditions : Saponification to carboxylate salts, followed by acid workup .
Aminolysis with Hydrazines
Reaction with hydrazine derivatives forms carbohydrazides, a key step for bioactive analog synthesis:
textEthyl carboxylate + Hydrazine → 3-(4-Chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarbohydrazide
Yield : ~50–60% under reflux in ethanol .
Electrophilic Aromatic Substitution
The electron-rich indolizine ring undergoes regioselective substitutions:
Metal-Catalyzed Cross-Coupling
The 2-pyridinyl group facilitates palladium-mediated couplings:
| Reaction | Catalyst System | Outcome |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl formation at pyridinyl C3/C5 |
| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃ | Alkene insertion at indolizine C1 |
Radical Addition Pathways
The indolizine core reacts with tert-butylperoxy radicals under UV light:
-
Primary Products : Epoxides and peroxide adducts at C2–C3 bonds .
-
Mechanism : Stepwise radical addition via allyl/cyclopentadienyl intermediates .
Thermal Decomposition
Heating above 200°C induces decarboxylation:
textEthyl carboxylate → CO₂ + Ethanol + 3-(4-Chlorobenzoyl)-5-(2-pyridinyl)indolizine
Note : Decomposition pathways are sensitive to substituent electronic effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial and fungal strains. Its effectiveness in inhibiting growth suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in vitro. This application is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Neurological Research
There is emerging evidence supporting the role of this compound in neurological studies, especially concerning neuroprotection. Its ability to cross the blood-brain barrier may allow it to be explored as a treatment for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Anticancer Mechanism Exploration
A study published in Journal of Medicinal Chemistry investigated the mechanism of action of this compound against breast cancer cells. The researchers found that the compound inhibited the PI3K/Akt signaling pathway, leading to increased apoptosis rates. The findings suggest that this compound could serve as a lead for developing novel anticancer therapies.
Case Study 2: Antimicrobial Efficacy Assessment
In a study published in Phytotherapy Research, the antimicrobial efficacy of this compound was evaluated against multidrug-resistant bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, making it a candidate for further development into a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(1-Naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
This analogue replaces the 4-chlorobenzoyl group with a bulkier 1-naphthoyl substituent (CAS 1415567-83-0) . Key differences include:
- Lipophilicity : The naphthoyl group increases hydrophobicity compared to the chlorobenzoyl moiety, likely reducing aqueous solubility.
- Steric Influence : The planar naphthoyl group may enhance π-π stacking but could hinder access to sterically constrained binding pockets.
Table 1: Structural and Physicochemical Comparison of Indolizine Derivatives
| Compound | Substituent at Position 3 | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate | 4-Chlorobenzoyl | ~420.86 | Moderate lipophilicity, polar Cl |
| Ethyl 3-(1-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate | 1-Naphthoyl | ~436.91 | High lipophilicity, bulky aromatic |
Benzoate Derivatives with Varied Cores
Phenethylamino Benzoates (e.g., I-6230, I-6232)
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature a phenethylamino-linked benzoate scaffold instead of an indolizine core. Key distinctions include:
- Core Flexibility: The phenethylamino chain allows conformational flexibility, whereas the rigid indolizine ring restricts rotational freedom.
- Electron-Donating Groups : Pyridazinyl and methylisoxazolyl substituents in these analogues may enhance hydrogen-bonding capacity compared to the pyridinyl group in the target compound.
Fenofibrate-Related Impurities
Differences include:
- Scaffold: The fenofibrate derivative utilizes a phenoxypropanoate backbone, contrasting with the indolizine system.
- Retention Behavior: The higher retention time (0.80 vs. 0.34 for (4-chlorophenyl)(4-hydroxyphenyl)methanone) suggests increased lipophilicity relative to smaller impurities, though the indolizine compound’s retention profile would likely differ significantly due to its heterocyclic core.
Biological Activity
Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, a compound with the chemical formula C23H17ClN2O3 and CAS Number 252986-68-8, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the indolizine core and subsequent modifications to introduce the chlorobenzoyl and pyridinyl groups. Various methods have been explored in literature for synthesizing similar indolizine derivatives, which may provide insights into optimizing the synthesis of this specific compound.
General Synthetic Route
- Formation of Indolizine Core : This step often involves cyclization reactions of suitable precursors.
- Introduction of Functional Groups : The chlorobenzoyl and pyridinyl groups are introduced through acylation and substitution reactions.
- Final Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
- Results :
- MCF-7 : IC50 = 15 µM
- A549 : IC50 = 12 µM
Antimicrobial Activity
The compound also shows promising antimicrobial activity against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is believed to involve the following mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : Its antimicrobial properties may stem from disrupting bacterial cell membranes, leading to cell lysis.
Research Findings
Recent studies have utilized predictive models to assess the biological activity spectra for this compound. These models help in understanding its potential interactions with various biological targets.
Predictive Activity Spectrum Analysis
- Software Used : PASS (Prediction of Activity Spectra for Substances)
- Predicted Activities :
- Anticancer activity
- Antimicrobial efficacy
- Enzyme inhibition potential
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the indolizine core followed by functionalization. A general approach includes:
- Step 1: Condensation of 3-formyl-indolizine derivatives with thiazolidinone or pyridine-based reagents under reflux in acetic acid with sodium acetate as a catalyst .
- Step 2: Esterification using ethyl chloroformate or coupling with 4-chlorobenzoyl chloride in the presence of triethylamine to introduce the ethyl carboxylate and chlorobenzoyl groups .
- Purification: Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the product .
Q. How is the compound characterized spectroscopically?
Methodological Answer: Key spectroscopic techniques include:
- NMR (¹H/¹³C): Assign signals for the indolizine core (δ 7.5–8.5 ppm for aromatic protons), ethyl ester (δ 1.3–4.3 ppm), and pyridinyl/chlorobenzoyl substituents .
- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₆ClN₂O₃) .
Q. What analytical methods ensure purity and stability?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and compare retention times against known standards (e.g., relative retention ~0.80 for ethyl esters) .
- TLC: Monitor reaction progress using silica gel plates and UV visualization .
- Stability Testing: Store at –20°C under inert gas to prevent hydrolysis of the ester group, with periodic NMR validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Catalyst Screening: Replace sodium acetate with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Optimization: Use anhydrous DMF instead of acetic acid for moisture-sensitive steps to reduce side reactions .
- Temperature Control: Employ microwave-assisted synthesis for indolizine cyclization, reducing reaction time from hours to minutes .
Q. What mechanistic insights exist for the formation of the indolizine core?
Methodological Answer:
Q. How can computational modeling aid in studying this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinity to biological targets (e.g., kinases) by aligning the chlorobenzoyl group into hydrophobic pockets .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
Q. What is the role of substituents in modulating biological activity?
Methodological Answer:
- Chlorobenzoyl Group: Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Pyridinyl Moiety: Acts as a hydrogen bond acceptor, improving target binding (e.g., to ATP-binding sites in kinases) .
- Structure-Activity Relationship (SAR): Synthesize analogs with nitro or methoxy groups at the 4-position of the benzoyl ring to test potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
